molecular formula C26H33NO4 B12213789 8-{[bis(2-methylpropyl)amino]methyl}-7-hydroxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one

8-{[bis(2-methylpropyl)amino]methyl}-7-hydroxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one

Cat. No.: B12213789
M. Wt: 423.5 g/mol
InChI Key: OALVGYGSBBMIKD-UHFFFAOYSA-N
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Description

8-{[bis(2-methylpropyl)amino]methyl}-7-hydroxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one is a complex organic compound with a chromen-4-one core structure This compound is characterized by the presence of a hydroxy group, a methoxyphenyl group, and a bis(2-methylpropyl)amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[bis(2-methylpropyl)amino]methyl}-7-hydroxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one typically involves multiple steps, including the formation of the chromen-4-one core and subsequent functionalization. Common synthetic routes may include:

    Formation of the Chromen-4-one Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Functionalization: Introduction of the hydroxy, methoxyphenyl, and bis(2-methylpropyl)amino groups through various organic reactions such as alkylation, hydroxylation, and amination.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

8-{[bis(2-methylpropyl)amino]methyl}-7-hydroxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may include the use of strong acids or bases, and catalysts like palladium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce dihydro derivatives.

Scientific Research Applications

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism by which 8-{[bis(2-methylpropyl)amino]methyl}-7-hydroxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.

    Pathways: Biological pathways that are affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    7-hydroxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one: Lacks the bis(2-methylpropyl)amino group.

    8-{[bis(2-methylpropyl)amino]methyl}-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one: Lacks the hydroxy group.

Properties

Molecular Formula

C26H33NO4

Molecular Weight

423.5 g/mol

IUPAC Name

8-[[bis(2-methylpropyl)amino]methyl]-7-hydroxy-3-(2-methoxyphenyl)-2-methylchromen-4-one

InChI

InChI=1S/C26H33NO4/c1-16(2)13-27(14-17(3)4)15-21-22(28)12-11-20-25(29)24(18(5)31-26(20)21)19-9-7-8-10-23(19)30-6/h7-12,16-17,28H,13-15H2,1-6H3

InChI Key

OALVGYGSBBMIKD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN(CC(C)C)CC(C)C)C3=CC=CC=C3OC

Origin of Product

United States

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